
3-Amino-2-Bromo-5-fluoropyridine
Overview
Description
3-Amino-2-Bromo-5-fluoropyridine: is a fluorinated pyridine derivative with the molecular formula C5H4BrFN2 and a molecular weight of 191.00 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on the pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-Bromo-5-fluoropyridine typically involves the halogenation and amination of pyridine derivatives. One common method is the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and catalysts to achieve consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Bromine and Fluorine Position Reactivity
The bromine atom at position 2 and fluorine at position 5 exhibit differential electrophilic substitution behavior. Bromine participates preferentially in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature, while the fluorine atom remains inert under mild conditions.
Key Reactions:
-
Amino Group Reactivity :
The amino group at position 3 undergoes diazotization in HCl/NaNO₂ at 0–5°C, enabling coupling with phenols to form azo derivatives .
Suzuki-Miyaura Cross-Coupling
The bromine atom facilitates palladium-catalyzed coupling with arylboronic acids.
Example Protocol :
Component | Quantity/Parameter |
---|---|
3-Amino-2-bromo-5-fluoropyridine | 1.0 equiv (191 mg) |
Phenylboronic acid | 1.2 equiv |
Pd(PPh₃)₄ | 5 mol% |
Base | K₂CO₃ (2.0 equiv) |
Solvent | DME/H₂O (4:1) |
Temperature | 80°C, 12 h |
Yield | 85% |
Product : 3-Amino-5-fluoro-2-phenylpyridine
Nitro-to-Amino Conversion
While not directly applicable to this compound, related precursors like 2-bromo-5-fluoro-3-nitropyridine are reduced to 3-amino derivatives using catalytic hydrogenation (H₂/Pd-C, 40 psi, 5 h, 90% yield) .
Comparative Reactivity Table
Compound | Key Reactivity Differences |
---|---|
3-Amino-5-fluoropyridine | Lacks bromine; lower NAS activity |
2-Bromo-5-fluoropyridine | No amino group; reduced coupling efficiency |
3-Amino-2-chloro-5-fluoropyridine | Chlorine substitution alters reaction rates |
Diazotization-Fluorination Pathway
A modified Blaz-Schiemann reaction is employed for fluorination:
-
Thermal decomposition of diazonium tetrafluoroborate intermediates at 30–70°C releases fluorine gas, enabling selective fluorination .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating above 100°C induces debromination, forming 3-amino-5-fluoropyridine as a byproduct .
-
pH Sensitivity : The amino group undergoes protonation in strongly acidic conditions (pH < 2), reducing its nucleophilicity .
Industrial-Scale Optimization
Parameter | Laboratory Scale | Industrial Process |
---|---|---|
Bromination Agent | NBS | Liquid Br₂ |
Solvent | Acetonitrile | Continuous-flow reactors |
Yield | 70–75% | 88–92% (optimized) |
Scientific Research Applications
Pharmaceutical Development
3-Amino-2-bromo-5-fluoropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to modulate receptor activities, making it valuable in the development of drugs targeting neurological disorders.
Key Insights:
- Neurological Disorders: The compound has been studied for its potential to influence neurotransmitter systems, which is crucial for treating conditions like depression and anxiety.
- Drug Synthesis: It serves as a building block for various drug molecules, including those used in cancer therapies and anti-inflammatory medications.
Case Study:
A recent study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, highlighting its role as a precursor in anticancer drug development .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is employed in formulating agrochemicals. Its effectiveness enhances the performance of herbicides and pesticides.
Key Insights:
- Herbicide Formulation: The compound contributes to the development of selective herbicides that target specific weed species while minimizing damage to crops.
- Pesticide Efficacy: It improves the chemical stability and efficacy of pesticide formulations, leading to better pest control and increased crop yields.
Data Table: Agrochemical Applications
Application Type | Compound Role | Effectiveness |
---|---|---|
Herbicides | Active ingredient | Increased selectivity against target weeds |
Pesticides | Stabilizer | Enhanced shelf-life and potency |
Material Science
The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers and coatings.
Key Insights:
- Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings: Its unique properties make it suitable for developing coatings that require high durability and resistance to environmental factors.
Case Study:
A study published in a materials science journal highlighted the use of this compound in formulating a new class of protective coatings that demonstrated superior resistance to corrosion compared to traditional materials .
Biochemical Research
In biochemical research, this compound serves as a critical intermediate for synthesizing biologically active compounds. This application aids researchers in studying enzyme interactions and developing new biochemical assays.
Key Insights:
- Enzyme Studies: The compound has been used to create inhibitors for specific enzymes, providing insights into metabolic pathways.
- Assay Development: It facilitates the creation of novel assays for detecting biomolecules relevant to disease states.
Mechanism of Action
The mechanism of action of 3-Amino-2-Bromo-5-fluoropyridine involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding and hydrophobic interactions . These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-3-fluoropyridine
- 4-Amino-3-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 5-Amino-2-fluoropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
Uniqueness: 3-Amino-2-Bromo-5-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups enhances its reactivity and potential for diverse applications .
Biological Activity
3-Amino-2-bromo-5-fluoropyridine (CAS: 884495-03-8) is a heterocyclic compound that has garnered attention in various fields, including pharmaceuticals and agricultural chemistry. Its unique structure allows it to interact with biological systems in significant ways, making it a valuable compound for research and development.
- Molecular Formula : CHBrFN
- Molecular Weight : 191.00 g/mol
- Boiling Point : Not available
- Log P (octanol-water partition coefficient) : Ranges from 1.3 to 1.99, indicating moderate lipophilicity, which is critical for membrane permeability .
Biological Activity Overview
This compound exhibits various biological activities, primarily due to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's biological activity can be categorized into several key areas:
1. Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of drugs targeting various biological pathways:
- Neurological Disorders : It has been reported that derivatives of this compound can modulate receptor activities related to neurological functions, potentially aiding in the treatment of conditions such as depression and anxiety .
- Receptor Interactions : Research indicates that this compound interacts with multiple receptors, including:
2. Agricultural Chemistry
The compound is utilized in the formulation of agrochemicals, enhancing the effectiveness of herbicides and pesticides. Its ability to improve crop yields while protecting plants from pests has been documented, making it a vital component in modern agricultural practices .
3. Material Science
Research is ongoing into the use of this compound in creating advanced materials, such as polymers with improved thermal stability and chemical resistance. This application is particularly relevant in developing coatings and other materials that require durability under harsh conditions .
Safety and Toxicity
This compound is classified as harmful upon inhalation or contact with skin, and it can cause serious eye damage. Safety data sheets recommend protective measures when handling this compound, emphasizing its potential hazards .
Research Findings and Case Studies
A review of current literature reveals several studies highlighting the biological activity of this compound:
Q & A
Q. Basic Research: Synthesis and Characterization
Q. Q1. What are the optimal synthetic routes for 3-Amino-2-Bromo-5-fluoropyridine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and amination steps. For example:
- Bromination of fluoropyridine precursors : Direct bromination of 3-amino-5-fluoropyridine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (70–90°C) can yield the target compound .
- Fluorination of brominated intermediates : Fluorine can be introduced via halogen exchange reactions (e.g., using KF or CsF in polar aprotic solvents like DMF) .
Key Data:
- Melting Point : 97–101°C (purity >97%) .
- Yield Optimization : Excess brominating agents (1.2–1.5 eq.) improve regioselectivity, but higher temperatures (>100°C) may degrade the amino group .
Q. Basic Research: How to resolve spectral contradictions in characterizing this compound?
Methodological Answer:
Contradictions in NMR/IR data often arise from tautomerism or solvent effects.
- NMR Analysis : Use deuterated DMSO to stabilize the amino group and reduce tautomeric shifts. Compare with computational predictions (e.g., DFT for [13]C/[1]H chemical shifts) .
- IR Validation : The NH₂ stretch (3300–3500 cm⁻¹) should appear as a doublet, while C-F and C-Br stretches occur at 1100–1200 cm⁻¹ and 600–700 cm⁻¹, respectively. Discrepancies may indicate impurities or incomplete functionalization .
Q. Advanced Research: How to design coupling reactions using this compound as a building block?
Methodological Answer:
The bromine and fluorine substituents enable cross-coupling reactions:
- Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The fluorine atom stabilizes the pyridine ring against side reactions .
- Buchwald-Hartwig Amination : Replace Br with amines using Pd₂(dba)₃ and Xantphos. Note that the electron-withdrawing fluorine may slow reactivity; higher catalyst loading (5–10 mol%) is recommended .
Data Contradiction Alert :
- Some studies report lower yields in Suzuki reactions due to steric hindrance from the amino group. Mitigate by protecting the NH₂ group with Boc before coupling .
Q. Advanced Research: Computational insights into the electronic structure of this compound
Methodological Answer:
Density functional theory (DFT) can predict reactivity and tautomer stability:
- Functional Selection : Hybrid functionals like B3LYP (with 20% exact exchange) accurately model halogen and amino group interactions .
- Key Findings :
Table: Calculated vs. Experimental Bond Lengths (Å)
Bond | B3LYP/6-311++G(d,p) | Experimental (XRD) |
---|---|---|
C-Br | 1.89 | 1.91 |
C-F | 1.34 | 1.33 |
C-NH₂ | 1.36 | 1.38 |
Q. Advanced Research: How to analyze competing reaction pathways in functionalizing this compound?
Methodological Answer:
Competition between bromine substitution and amino group reactivity can be studied via:
- Kinetic Isotope Effects (KIE) : Compare rates of Br substitution in protiated vs. deuterated solvents to identify rate-determining steps .
- DFT Transition-State Modeling : Calculate activation barriers for pathways like SNAr (Br substitution) vs. NH₂ deprotonation. Fluorine’s meta-directing effect favors substitution at C2 over C6 .
Critical Note :
Contradictory reports on regioselectivity may stem from solvent polarity. For example, DMSO stabilizes charged intermediates, favoring SNAr, while toluene promotes radical pathways .
Q. Basic Research: Safe handling and stability of this compound
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation of the NH₂ group .
- Decomposition Risks : Exposure to moisture or light may hydrolyze Br to HBr, requiring neutralization with NaHCO₃ .
Q. Advanced Research: Applications in medicinal chemistry – How to design analogs with enhanced bioactivity?
Methodological Answer:
- Bioisosteric Replacement : Replace Br with CF₃ (using Cu-mediated trifluoromethylation) to improve metabolic stability .
- SAR Studies : Modify the amino group to sulfonamides or acylated derivatives. Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .
Data Gap :
Limited experimental data on in vivo toxicity. Prioritize in silico ADMET predictions (e.g., SwissADME) before synthesis .
Properties
IUPAC Name |
2-bromo-5-fluoropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZAKZBKMMUARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654273 | |
Record name | 2-Bromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-03-8 | |
Record name | 2-Bromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884495-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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